4-Diethoxyphosphorylphenol

Description

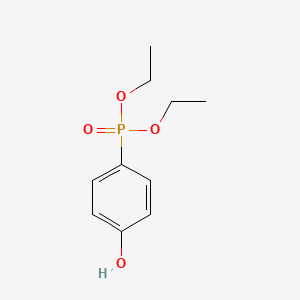

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-diethoxyphosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDQFNLPHKSPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378666 | |

| Record name | p-Diethoxyphosphorylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28255-39-2 | |

| Record name | p-Diethoxyphosphorylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 4 Diethoxyphosphorylphenol

Reactions Involving the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group in 4-Diethoxyphosphorylphenol is a primary site for chemical modification, exhibiting typical reactions of phenols, such as etherification and esterification. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the physical and chemical properties of the parent molecule.

Etherification of the phenolic hydroxyl group can be achieved under standard Williamson ether synthesis conditions. By treating this compound with an alkyl halide in the presence of a base, the corresponding aryl ether can be synthesized. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Esterification of the phenolic hydroxyl group is another common transformation. This can be accomplished by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or an acid catalyst. For instance, the reaction with acetyl chloride in the presence of a tertiary amine would yield the corresponding acetate (B1210297) ester. The direct esterification with carboxylic acids can also be achieved using dehydrating agents or under Fischer esterification conditions, although the latter may be less efficient for phenols compared to aliphatic alcohols. A study on the esterification of phosphonic acids demonstrated the successful synthesis of diethyl [(4-hydroxyphenyl)methyl]phosphonate, a closely related structure, highlighting the feasibility of such transformations. nih.gov

Transformations of the Diethoxyphosphoryl Moiety

The diethoxyphosphoryl group is a robust and versatile functional group that can undergo several important transformations. These reactions primarily involve cleavage of the P-O ethyl bonds or the C-P bond, or reactions that modify the phosphorus center.

Hydrolysis of the diethyl phosphonate (B1237965) ester to the corresponding phosphonic acid is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using concentrated hydrochloric acid, proceeds by protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom and subsequent elimination of ethanol (B145695). beilstein-journals.org Basic hydrolysis, on the other hand, involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The stability of the C-P bond is a key consideration during hydrolysis, as cleavage can sometimes be observed, particularly with harsh reaction conditions and certain substitution patterns on the phenyl ring. For instance, the hydrolysis of 4-hydroxybenzenephosphonate has been shown to be susceptible to P-C bond cleavage under acidic conditions, a phenomenon attributed to the mesomeric effect of the phenol (B47542) function. beilstein-journals.org

Transesterification of the diethoxyphosphoryl group can be achieved by reacting this compound with a different alcohol in the presence of a suitable catalyst. This equilibrium-driven reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and is central to the synthesis of phosphonates. wikipedia.orgorganic-chemistry.orgjk-sci.com While this compound is a product of such a reaction (from the reaction of a 4-halophenoxide with triethyl phosphite), the diethoxyphosphoryl group itself can participate in Arbuzov-type rearrangements under specific conditions, although this is less common for aryl phosphonates compared to alkyl phosphonates. wikipedia.org A direct conversion of benzylic and allylic alcohols to phosphonates, which proceeds via an in situ ester exchange followed by an Arbuzov reaction, has been reported. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl and diethoxyphosphoryl substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the diethoxyphosphoryl group is generally considered to be a deactivating, meta-directing group.

Electrophilic Aromatic Substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho to the strongly activating hydroxyl group (positions 2 and 6). The presence of the deactivating phosphonate group at the para position further reinforces this regioselectivity. For example, nitration of this compound with a mixture of nitric and sulfuric acid would be expected to yield 4-diethoxyphosphoryl-2-nitrophenol and/or 4-diethoxyphosphoryl-2,6-dinitrophenol, depending on the reaction conditions.

Nucleophilic Aromatic Substitution on the unmodified phenyl ring of this compound is generally difficult due to the electron-rich nature of the ring. However, if the ring is appropriately activated with strong electron-withdrawing groups (e.g., nitro groups) or if a good leaving group is present, nucleophilic substitution can occur. For instance, if the hydroxyl group were converted to a better leaving group, such as a triflate, nucleophilic attack at the para position could be facilitated.

Transition Metal-Catalyzed Reactions

The presence of both a phenolic hydroxyl group and a phosphonate moiety makes this compound and its derivatives valuable substrates and ligands in transition metal-catalyzed reactions. These reactions offer powerful tools for C-C and C-P bond formation.

C-P Bond Formation and Coupling Reactions

The formation of the C-P bond in this compound itself is often achieved through transition metal-catalyzed cross-coupling reactions. A common method involves the reaction of a 4-halophenol derivative with a phosphorus-containing reagent in the presence of a palladium or copper catalyst.

Conversely, the phosphonate group can act as a directing group in C-H activation reactions. For example, aryl phosphonates can direct the ortho C-H borylation of the aromatic ring in the presence of an iridium catalyst. nih.gov This reaction provides a direct route to ortho-functionalized aryl phosphonates, which are otherwise challenging to synthesize. nih.gov

Cross-Coupling Reactions Involving Phenolic Substrates

The phenolic hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nih.govlibretexts.orgnih.gov This strategy allows for the introduction of a wide range of substituents at the para position of the diethoxyphosphorylphenyl scaffold. For instance, a Suzuki-Miyaura coupling of the corresponding aryl triflate with an arylboronic acid would yield a biphenyl (B1667301) derivative. ncl.ac.ukresearchgate.net Nickel-catalyzed Suzuki-Miyaura coupling has also been shown to be effective for the synthesis of 2-aryl allyl phosphonates. nih.gov

Copper-catalyzed cross-coupling reactions are also valuable for forming C-P bonds. For example, aryl iodides can react with (silyldifluoromethyl)phosphonates in the presence of copper(I) iodide and cesium fluoride (B91410) to produce aryl(difluoromethyl)phosphonates. nih.gov A copper-promoted cross-coupling of phenylboronic acids with H-phosphonate diesters has also been reported. amazonaws.com

Cooperative Catalysis Applications

While specific examples of this compound in cooperative catalysis are not extensively documented, its structure suggests potential applications. In cooperative catalysis, two or more catalysts work in concert to promote a chemical transformation that is not efficiently achieved by either catalyst alone. The phenolic hydroxyl group could act as a Brønsted acid or a hydrogen bond donor to activate an electrophile, while the phosphonate moiety could coordinate to a metal center, influencing its catalytic activity. This bifunctional nature could be exploited in reactions where the simultaneous activation of both the nucleophile and the electrophile is required.

Derivatization Strategies and Functionalization of the Core Scaffold

The chemical architecture of this compound presents multiple avenues for structural modification, rendering it a versatile scaffold for the synthesis of a diverse range of derivatives. The primary sites for functionalization include the phenolic hydroxyl group, the aromatic ring, and the diethyl phosphonate moiety. Strategic derivatization at these positions allows for the fine-tuning of the molecule's physicochemical properties and the introduction of new functionalities.

The reactivity of the this compound core is significantly influenced by the interplay of its constituent functional groups. The phenolic hydroxyl group is a nucleophilic center and can readily participate in reactions such as etherification and esterification. Concurrently, this hydroxyl group, being an activating ortho-, para-director, along with the deactivating, meta-directing diethoxyphosphoryl group, governs the regioselectivity of electrophilic aromatic substitution reactions. This dual influence allows for controlled functionalization of the benzene (B151609) ring.

Functionalization via the Phenolic Hydroxyl Group

The hydroxyl group is a prime target for derivatization, enabling the synthesis of ethers and esters. These modifications can dramatically alter the polarity, solubility, and biological activity of the parent molecule.

Etherification: The formation of an ether linkage is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For instance, the reaction of this compound with an alkyl bromide in the presence of a base like potassium carbonate can yield the corresponding ether derivative. This strategy is foundational for introducing a wide array of alkyl and substituted alkyl chains.

A notable application of this is the synthesis of more complex molecules where the 4-diethoxyphosphorylphenoxy group is a key building block. For example, derivatives like diethyl (4-methoxyphenyl)phosphonate are synthesized, showcasing the robustness of the ether linkage in the presence of the phosphonate group. semanticscholar.orgresearchgate.net

Esterification: The phenolic hydroxyl group can be acylated to form esters. Standard esterification methods, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, are applicable. The Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a mild and efficient alternative for forming the ester bond with various carboxylic acids.

Table 1: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Williamson Ether Synthesis | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., Acetone) | 4-(Diethoxyphosphoryl)phenyl ether |

| Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine) | 4-(Diethoxyphosphoryl)phenyl ester |

| Steglich Esterification | Carboxylic acid (R-COOH), DCC, DMAP | 4-(Diethoxyphosphoryl)phenyl ester |

Functionalization of the Aromatic Ring

The phenyl ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regiochemical outcome of these reactions is directed by the existing hydroxyl and phosphonate groups. The strongly activating ortho-, para-directing hydroxyl group dominates over the deactivating meta-directing diethoxyphosphoryl group, leading primarily to substitution at the positions ortho to the hydroxyl group (positions 2 and 6).

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can be achieved using standard electrophilic halogenating agents. For example, reaction with bromine in a suitable solvent would be expected to yield mono- and di-brominated products at the positions ortho to the hydroxyl group.

Nitration: The introduction of a nitro group onto the aromatic ring is a common functionalization strategy. The reaction of phenols with nitric acid, often in the presence of a catalyst or a moderating agent to control the reaction's vigor, typically results in nitration at the ortho and para positions. Given that the para position is already occupied, nitration of this compound would be expected to occur at the ortho positions.

Friedel-Crafts Reactions: While the presence of a deactivating phosphonate group can render Friedel-Crafts reactions more challenging, under appropriate conditions, alkylation and acylation of the electron-rich phenol ring are feasible. These reactions would also be directed to the positions ortho to the hydroxyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | Br2 | Diethyl (3-bromo-4-hydroxyphenyl)phosphonate and Diethyl (3,5-dibromo-4-hydroxyphenyl)phosphonate |

| Nitration | HNO3/H2SO4 | Diethyl (4-hydroxy-3-nitrophenyl)phosphonate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Diethyl (3-acyl-4-hydroxyphenyl)phosphonate |

Modification of the Diethyl Phosphonate Group

The diethyl phosphonate moiety also offers opportunities for chemical transformation. Transesterification reactions can be employed to exchange the ethyl groups for other alkyl or aryl groups, thereby modifying the steric and electronic properties of the phosphonate. Furthermore, the P-C bond is generally stable, but under certain harsh conditions, it could be cleaved. More commonly, the phosphonate ester can be hydrolyzed to the corresponding phosphonic acid, which can then be converted to other derivatives.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, the precise arrangement of atoms and their connectivity within the 4-Diethoxyphosphorylphenol molecule can be elucidated.

Detailed research findings have provided the following spectral data for this compound, also known as diethyl (4-hydroxyphenyl)phosphonate. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.81 | s | - | 1H, Ar-OH |

| 7.65 | dd | 12.9, 8.2 | 2H, Ar-H |

| 7.02 | dd | 8.6, 3.5 | 2H, Ar-H |

| 4.22 – 3.96 | m | - | 4H, -O-CH₂-CH₃ |

| 1.33 | t | 7.1 | 6H, -O-CH₂-CH₃ |

s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insight into the carbon framework of the molecule. While a full dataset is not available in the cited literature, the technique is crucial for confirming the number and types of carbon atoms present.

³¹P NMR Spectroscopy: As an organophosphorus compound, ³¹P NMR is a particularly powerful tool for characterizing this compound. The phosphorus-31 nucleus provides a distinct signal that is sensitive to its chemical environment. A ³¹P NMR spectrum of the compound shows a chemical shift (δ) of 16.18 ppm, which is characteristic of a phosphonate (B1237965) group in this type of structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₁₅O₄P, which corresponds to a molecular weight of 230.20 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 230.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the ester groups and the bonds connecting the phosphorus atom to the phenyl ring. Common fragmentation pathways for diethyl phosphonates include the loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups and cleavage of the P-C bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. Although a specific experimental IR spectrum for this compound is not provided in the available research, the characteristic absorption bands for its key functional groups can be anticipated.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Phenol (B47542) | O-H stretch | 3600-3200 (broad) |

| Aromatic | C-H stretch | 3100-3000 |

| Alkyl | C-H stretch | 3000-2850 |

| Phosphonate | P=O stretch | 1260-1200 |

| Phosphonate | P-O-C stretch | 1050-970 |

| Aromatic | C=C stretch | 1600 and 1475 |

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region would confirm the hydroxyl group of the phenol. The strong absorption band around 1260-1200 cm⁻¹ would be indicative of the P=O double bond in the phosphonate group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

A search of the scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, crystallographic data for closely related compounds, such as diethyl [hydroxy(phenyl)methyl]phosphonate, reveal a tetrahedral geometry around the phosphorus atom and the presence of hydrogen bonding interactions involving the hydroxyl and phosphonate groups in the solid state. Such studies underscore the utility of X-ray crystallography in confirming the molecular structure and understanding the packing of these molecules in the crystalline lattice.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For a polar compound like this compound, reversed-phase HPLC would be a suitable method for analysis. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be dependent on the specific conditions, including the column, mobile phase composition, and flow rate. HPLC coupled with a suitable detector, such as a UV-Vis detector, would allow for the quantification of this compound and the detection of any impurities.

Theoretical and Computational Investigations of 4 Diethoxyphosphorylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), focused solely on 4-Diethoxyphosphorylphenol. While DFT is a powerful method for investigating the properties of molecules, specific research articles detailing the electronic structure, reaction mechanisms, or spectroscopic parameters of this particular compound are not publicly available at this time. Such studies on similar phenol-containing organophosphorus compounds have been conducted, providing insights into the behavior of this class of molecules. However, without direct computational analysis of this compound, the following sections remain speculative based on general chemical principles.

Electronic Structure and Bonding Analysis

A theoretical electronic structure analysis of this compound would likely focus on the distribution of electron density and the nature of the chemical bonds within the molecule. Key areas of investigation would include the influence of the electron-donating hydroxyl (-OH) group and the electron-withdrawing diethoxyphosphoryl group (-P(O)(OCH2CH3)2) on the aromatic ring. This would involve the calculation of molecular orbitals, atomic charges, and bond orders to understand the interplay of resonance and inductive effects.

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations could be employed to elucidate the mechanisms of reactions involving this compound. For instance, the acidity of the phenolic proton could be investigated by calculating the energetics of its dissociation. Furthermore, transition state analysis could be used to determine the activation energies for various reactions, such as electrophilic aromatic substitution or reactions at the phosphoryl center.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT and other quantum chemical methods are frequently used to predict spectroscopic parameters. For this compound, these calculations could provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparison of these predicted spectra with experimental data, if available, would allow for the validation of the computational model. Additionally, calculations could explore the molecule's conformational preferences, particularly the rotational barriers around the C-P and C-O bonds.

Molecular Modeling and Simulation

Similar to the lack of quantum chemical data, specific molecular modeling and simulation studies focused exclusively on this compound are not readily found in the published literature. Molecular dynamics (MD) and other simulation techniques are valuable for understanding the dynamic behavior of molecules. While general principles can be applied, the specific conformational dynamics and intermolecular interactions of this compound have not been the subject of dedicated published research.

Conformational Dynamics and Energy Landscape Studies

Molecular modeling could be utilized to explore the conformational dynamics and energy landscape of this compound. This would involve mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them. Such studies would provide insight into the flexibility of the diethoxyphosphoryl group and its orientation relative to the phenol (B47542) ring.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Simulations could be performed to analyze the intermolecular interactions of this compound in various environments. A key focus would be the hydrogen bonding capabilities of the phenolic hydroxyl group, both as a donor and an acceptor. The phosphoryl oxygen is also a strong hydrogen bond acceptor. Furthermore, the potential for π-stacking interactions between the aromatic rings of multiple molecules could be investigated. Understanding these non-covalent interactions is crucial for predicting the solid-state packing and solution-phase behavior of the compound.

In Silico Screening and Molecular Docking Studies

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research on the specific compound this compound. As of the current date, there are no specific in silico screening or molecular docking studies published that focus on this particular molecule. While general computational methods for virtual screening and docking are well-established, their application to this compound has not been documented in retrievable scientific literature.

Ligand-Based and Structure-Based Virtual Screening for Biological Targets

There is no available information from published research regarding ligand-based or structure-based virtual screening of this compound to identify its potential biological targets. Ligand-based methods, which rely on the principle of similar molecules having similar biological activities, would require a set of known active compounds with a similar scaffold to this compound, which is not available. Similarly, structure-based virtual screening, which involves docking the compound into the binding sites of known protein structures, has not been reported for this specific molecule.

Prediction of Binding Affinities and Molecular Interactions with Biomolecules

Due to the absence of molecular docking studies, there are no predicted binding affinities or detailed molecular interactions of this compound with any specific biomolecules. The prediction of how strongly this compound might bind to a biological target and the nature of the chemical interactions (such as hydrogen bonds, hydrophobic interactions, etc.) are analyses that are typically performed and reported in dedicated computational chemistry or molecular modeling studies, which are currently not available for this compound.

Computational Prediction of Reactivity and Selectivity

There is a lack of specific computational studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, that focus on the reactivity and selectivity of this compound. Such studies would provide insights into the molecule's electronic structure, potential sites for chemical reactions, and the selectivity of those reactions. Without these specific computational investigations, a detailed, data-driven discussion on the computational prediction of its reactivity and selectivity cannot be provided.

Applications and Research Utility of 4 Diethoxyphosphorylphenol and Its Derivatives

Role as Chemical Building Blocks and Synthetic Intermediates in Organic Synthesis

The dual functionality of 4-diethoxyphosphorylphenol makes it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo a variety of reactions, including etherification and esterification, allowing for its incorporation into larger molecular frameworks. The diethoxyphosphoryl group, on the other hand, can be modified or can influence the reactivity of the aromatic ring.

One of the key applications of this compound as a synthetic intermediate is in palladium-catalyzed cross-coupling reactions. For instance, the phenolic hydroxyl group can be converted to a triflate, which then serves as a reactive site for Suzuki or Heck coupling reactions. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and substituted alkene structures that are prevalent in many pharmaceuticals and functional materials.

Furthermore, the phosphorus-containing moiety can be exploited in various transformations. The Arbuzov reaction, a cornerstone in organophosphorus chemistry, can be employed to modify the phosphoryl group. The electron-withdrawing nature of the diethoxyphosphoryl group can also influence the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring, directing incoming electrophiles to specific positions. This control over reactivity is crucial for the targeted synthesis of substituted phenols with desired functionalities.

The nucleophilic character of the phenoxide, formed by deprotonation of the hydroxyl group, allows for its use in Williamson ether synthesis and other nucleophilic substitution reactions. This enables the attachment of the 4-(diethoxyphosphoryl)phenoxy moiety to a wide range of organic molecules, thereby introducing the specific properties associated with this functional group.

Medicinal Chemistry Applications

The structural features of this compound and its derivatives have made them attractive scaffolds in the field of medicinal chemistry. The ability to serve as a precursor for various biologically active compounds and to modify the pharmacological profiles of existing drugs has been a key area of research.

Precursors for Biologically Active Agents (e.g., Antimicrobial, Antiviral, Anticancer Compounds)

While direct evidence for the use of this compound in the synthesis of commercially available drugs is limited, the broader class of organophosphorus compounds and substituted phenols exhibits a wide range of biological activities. Research has demonstrated that derivatives of 4-hydroxyphenyl phosphonates can serve as precursors for compounds with potential antimicrobial, antiviral, and anticancer properties.

Antimicrobial Agents: The synthesis of novel compounds with antimicrobial activity is a critical area of research due to the rise of antibiotic-resistant bacteria. Phenolic compounds are known for their antibacterial properties, and the incorporation of a phosphonate (B1237965) group can enhance this activity. For example, novel N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been synthesized and evaluated for their biological activities. One of these compounds, trans-11f, was identified as an effective adjuvant of oxacillin (B1211168), significantly enhancing its efficacy against the highly resistant S. aureus strain HEMSA 5.

Antiviral Agents: Organophosphorus compounds, particularly phosphonates, have a well-established history in antiviral therapy. They can act as mimics of natural phosphates and interfere with viral replication processes. Research has shown that certain azetidin-2-one (B1220530) derivatives containing a diethoxyphosphoryl group exhibit antiviral activity. For instance, compound cis-11f was found to be active against the influenza A virus H1N1 subtype.

Anticancer Agents: The search for new anticancer agents is a continuous effort in medicinal chemistry. Phenolic structures are present in many natural and synthetic anticancer compounds. Phosphonate derivatives have also been investigated for their potential as anticancer agents. Some of the synthesized N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have shown slight cytostatic activity against various cancerous cell lines, including Capan-1, Hap1, and HCT-116 cells.

Table 1: Examples of Biologically Active Derivatives

| Compound Class | Target Activity | Example Compound Structure | Research Finding |

|---|---|---|---|

| Azetidin-2-ones | Antibiotic Enhancer | trans-3-(3-methyl-4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one | Enhances the efficacy of oxacillin against resistant S. aureus. |

| Azetidin-2-ones | Antiviral | cis-3-(3-methyl-4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one | Active against influenza A virus H1N1. |

Design of Phosphorylated Analogs with Modified Pharmacological Profiles

The introduction of a phosphate (B84403) or phosphonate group into a biologically active molecule can significantly alter its pharmacological profile. This strategy, known as phosphorylation, can improve properties such as solubility, membrane permeability, and metabolic stability, and can also lead to targeted drug delivery.

This compound can be used to introduce a phosphoryl group onto a parent drug molecule that contains a suitable functional group for coupling. The resulting phosphorylated analog may exhibit improved pharmacokinetic properties. For example, a prodrug strategy can be employed where the phosphorylated derivative is inactive but is converted to the active drug in the body by enzymatic cleavage of the phosphorus-containing group. This can enhance drug absorption and distribution.

Furthermore, the diethoxyphosphoryl group can act as a bioisostere for other functional groups, such as carboxylic acids or sulfates. This substitution can lead to changes in binding affinity for a biological target, potentially resulting in enhanced potency or a modified mode of action. The design of such analogs is a key strategy in drug discovery to optimize the therapeutic potential of lead compounds.

Materials Science and Engineering

In the realm of materials science, this compound and its derivatives are utilized for their ability to impart desirable properties to polymers and other materials, most notably flame retardancy and modified surface characteristics.

Development of Flame Retardant Materials

Organophosphorus compounds are widely recognized as effective flame retardants, offering an alternative to halogenated flame retardants which are being phased out due to environmental and health concerns. The mechanism of action of phosphorus-based flame retardants can occur in both the gas phase and the condensed phase.

In the gas phase, phosphorus-containing radicals can be released during combustion, which can quench the flame-propagating radicals (H• and OH•). In the condensed phase, the phosphorus compounds can decompose to form phosphoric acid, which promotes the charring of the polymer. This char layer acts as an insulating barrier, reducing the transfer of heat and flammable volatiles to the flame zone.

This compound can be incorporated into polymer backbones or used as an additive to enhance their flame retardant properties. For instance, it can be reacted with epoxy resins or polyurethanes, where the phenolic hydroxyl group provides a reactive site for incorporation into the polymer matrix. The presence of the diethoxyphosphoryl group then confers flame retardancy to the resulting material. The effectiveness of these flame retardants is often evaluated by measuring parameters such as the Limiting Oxygen Index (LOI) and through cone calorimetry tests.

Polymer Modification and Functionalization (e.g., Phosphorylated Poly(vinyl alcohol) Electrospun Mats)

The functional groups of this compound allow for its use in the modification and functionalization of various polymers. A notable example is the preparation of phosphorylated poly(vinyl alcohol) (PVA) electrospun mats. nih.govresearchgate.netnih.gov

PVA is a biodegradable and biocompatible polymer with a wide range of applications. However, its high flammability and thermal instability can be limiting factors. By phosphorylating PVA, for instance through a polycondensation reaction with a phosphorus-containing compound like phenyl dichlorophosphate, its flame resistance and thermal stability can be significantly enhanced. nih.gov The resulting phosphorylated PVA can then be processed into electrospun mats. nih.govresearchgate.netnih.gov

These mats, composed of fine fibers with a high surface area-to-volume ratio, have potential applications in protective equipment, filtration, and biomedical scaffolds. nih.gov The phosphorylation not only improves the fire-retardant properties but can also alter the surface chemistry of the fibers, affecting their wettability, adhesion, and interaction with other materials.

Table 2: Properties of Phosphorylated Poly(vinyl alcohol) (PVA) nih.gov

| Property | Unmodified PVA | Phosphorylated PVA |

|---|---|---|

| Thermal Stability | Lower | Higher |

| Flame Resistance | Low | High |

| Char Formation | Minimal | Enhanced |

| Glass Transition Temp. | Varies | Can be altered |

Applications in Surface Chemistry (e.g., Surfactants, Coatings, Nanoscale Assemblies)

The molecular architecture of this compound, featuring a polar diethoxyphosphoryl group and a less polar phenolic ring, imparts amphiphilic properties that are advantageous in surface chemistry. The phosphate ester portion serves as a hydrophilic head, while the phenyl ring acts as a hydrophobic tail. This structure is analogous to that of surfactants, which modify surface tension at interfaces. Although specific large-scale use as a surfactant is not widely documented, its derivatives hold potential in formulations where phosphate esters are valued for their stability and performance. Monoalkyl phosphates, a related class of organophosphates, are used industrially as surfactants wikipedia.org.

In the realm of coatings, the phenolic hydroxyl group on this compound provides a reactive site for polymerization or grafting onto surfaces. This allows for the creation of functional coatings with unique properties imparted by the phosphoryl group, such as flame retardancy, improved adhesion, or metal-chelating capabilities. Research into enzyme-instructed film formation of phenolic compounds demonstrates the versatility of the phenol (B47542) moiety in creating uniform, material-independent coatings under mild aqueous conditions rsc.org.

The potential for this compound and its derivatives to form nanoscale assemblies is rooted in their ability to self-organize through non-covalent interactions like hydrogen bonding and π-stacking nih.gov. These interactions can lead to the formation of ordered structures such as micelles, vesicles, or layers. Such assemblies are of interest for applications in drug delivery, bioimaging, and catalysis nih.gov. Metal-phenolic networks, for instance, can mediate the assembly of functional small molecules into nanoparticles, a strategy that could potentially be adapted for phenol-phosphate compounds researchgate.net.

Catalysis and Ligand Design

Phosphines are a critical class of ligands in transition metal catalysis, valued for their ability to stabilize metal centers and modulate their electronic and steric properties nih.govresearchgate.net. The this compound scaffold can be envisioned as a building block for novel phosphine (B1218219) ligands. A common strategy for synthesizing arylphosphine ligands involves the reaction of an aryl organometallic species (like a Grignard or organolithium reagent) with a chlorophosphine, or the reaction of a metal phosphide (B1233454) with an aryl halide nih.govresearchgate.net.

To incorporate this compound into such a ligand, the phenolic hydroxyl group could be chemically modified to create a reactive handle for C-P bond formation. For instance, it could be converted into a triflate or halide, which could then undergo a palladium-catalyzed cross-coupling reaction with a phosphine source. Alternatively, the phenol could be used as a nucleophile to attach to a larger molecular framework that already contains a phosphine moiety.

Once incorporated into a ligand and coordinated to a metal center, the diethoxyphosphoryl group, being distant from the coordinating phosphine atom, would primarily exert an electronic effect. Its electron-withdrawing nature could influence the electron density at the metal center, thereby affecting the catalytic activity in reactions such as cross-coupling, hydrogenation, or hydroformylation orgsyn.orgmdpi.com.

Table 1: Plausible Synthetic Strategies for Ligand Synthesis from this compound

| Strategy | Description | Potential Reaction |

| Functionalization-Coupling | The phenolic -OH is converted to a reactive group (e.g., triflate, -OTf) followed by a cross-coupling reaction with a phosphine. | 1. This compound + Triflic Anhydride (B1165640) → 4-Diethoxyphosphorylphenyl triflate2. Product + HPPh₂ + Pd Catalyst → (4-Diethoxyphosphorylphenyl)diphenylphosphine |

| Nucleophilic Substitution | The phenol is deprotonated and reacts as a nucleophile with a molecule containing an electrophilic site and a phosphine group. | 1. This compound + NaH → Sodium 4-diethoxyphosphorylphenoxide2. Product + 2-(chloromethyl)phenyldiphenylphosphine → Ligand |

Asymmetric catalysis relies on chiral ligands to create a stereochemically defined environment around a metal catalyst, enabling the synthesis of enantiomerically enriched products. Chiral phosphine ligands are among the most successful and widely used ligands for this purpose tcichemicals.com. These ligands typically derive their chirality from either a stereogenic center on the carbon backbone (backbone chirality) or from a stereogenic phosphorus atom (P-chiral) tcichemicals.comnih.gov.

Derivatives of this compound could be designed to act as chiral ligands for asymmetric catalysis.

Backbone Chirality : The this compound unit could be attached to a known chiral scaffold, such as BINOL or a sugar derivative cardiff.ac.uk. The resulting ligand would position the phosphine group in a chiral environment, influencing the stereochemical outcome of a catalyzed reaction.

P-Chirality : While more synthetically challenging, it is possible to create a P-chiral ligand where the phosphorus atom of a phosphine group attached to the 4-diethoxyphosphorylphenyl scaffold is a stereocenter. Modern synthetic methods often use phosphine-borane complexes as intermediates, which allow for nucleophilic substitution reactions at the phosphorus atom to proceed with high stereochemical control, enabling the synthesis of optically pure P-chiral phosphines nih.govnih.gov.

A chiral ligand derived from this compound would combine the steric influence of its chiral structure with the electronic properties of the diethoxyphosphorylphenyl group to control enantioselectivity in metal-catalyzed reactions.

Table 2: Comparison of Chiral Ligand Design Approaches

| Ligand Type | Source of Chirality | Synthetic Approach Example |

| Backbone Chirality | Stereogenic centers on the carbon framework connecting the phosphine group(s). | Coupling of this compound to a chiral molecule like Isomannide, followed by phosphination cardiff.ac.uk. |

| P-Chiral | The phosphorus atom itself is a stereogenic center. | Asymmetric synthesis starting from a secondary phosphine-borane, followed by substitution with a 4-diethoxyphosphorylphenyl-derived electrophile nih.gov. |

Agrochemical and Environmental Science

Organophosphates represent a major class of agrochemicals, used widely as insecticides, herbicides, and fungicides wikipedia.orgnih.gov. Their mode of action often involves the inhibition of the acetylcholinesterase enzyme, which is critical for nerve function in insects nih.gov. The general structure of many organophosphate pesticides consists of a central phosphate core with two alkoxy groups and a leaving group, often an aryloxy moiety researchgate.net.

This compound is an ideal precursor for the synthesis of this type of agrochemical. It provides the core diethyl phosphate structure and a phenolic hydroxyl group that can be readily derivatized. Through an etherification or esterification reaction at the hydroxyl group, a wide variety of substituents can be introduced. This allows for the systematic modification of the molecule's biological activity, toxicity profile, and environmental persistence. For example, reacting the phenolic group with a moiety containing a thioether or a heterocyclic ring can lead to compounds with enhanced insecticidal properties, analogous to commercial pesticides like chlorpyrifos (B1668852) or parathion (B1678463) wikipedia.orgresearchgate.net.

Table 3: Potential Agrochemicals Derived from this compound

| Derivative Structure | Target Class | Rationale |

| Thio-substituted | Insecticide | Introduction of a sulfur-containing group (e.g., a thiocyanate (B1210189) or a substituted phenylthio group) often enhances acetylcholinesterase inhibition. |

| Heterocyclic | Insecticide/Fungicide | Attaching a heterocyclic ring system (e.g., pyridine, pyrimidine) can modulate biological activity and selectivity. |

| Halogenated | Herbicide/Insecticide | Incorporation of halogen atoms on the phenyl ring or a linked side chain can increase potency and affect environmental degradation rates. |

The removal of pollutants such as heavy metals and toxic organic compounds from water is a critical environmental challenge. Functionalized adsorbent materials offer a promising solution for capturing these contaminants mdpi.com. Porous organic polymers (POPs) are a class of materials with high surface areas and tunable chemical functionalities, making them excellent candidates for environmental remediation nih.govrsc.org.

This compound can serve as a functional monomer for the synthesis of specialized POPs. The phenolic hydroxyl group provides a reactive site for polymerization reactions (e.g., with formaldehyde (B43269) to form a phenolic resin, or in condensation reactions with other monomers). The resulting polymer would possess a network of covalently linked aromatic units with pendant diethoxyphosphoryl groups.

These phosphoryl groups can act as effective binding sites for pollutants. The oxygen atoms in the P=O and P-O-C bonds are Lewis basic and can coordinate to heavy metal ions. They can also act as hydrogen bond acceptors, facilitating the adsorption of polar organic molecules, including phenols and dyes nih.gov. The polymer's porous structure would allow contaminated water to flow through, enabling efficient capture of target pollutants. Such functional polymers could be used in filtration systems for industrial wastewater treatment.

Table 4: Potential Adsorption Applications of a this compound-Based Polymer

| Target Pollutant | Adsorption Mechanism | Rationale |

| Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) | Lewis acid-base interaction / Chelation | The oxygen atoms of the phosphoryl group act as Lewis bases, coordinating with the metal ions nih.gov. |

| Phenolic Compounds | Hydrogen Bonding / π-π Stacking | The phosphoryl oxygen can form hydrogen bonds with the hydroxyl group of other phenols. The aromatic backbone of the polymer allows for π-π stacking interactions. |

| Organic Dyes (e.g., Methylene Blue) | Electrostatic Attraction / Hydrogen Bonding | Cationic dyes can interact with the partially negative oxygen atoms of the phosphoryl group. Hydrogen bonding is also possible. |

| Pharmaceutical Residues | Hydrogen Bonding / Hydrophobic Interactions | The combination of polar phosphoryl groups and the aromatic polymer backbone allows for mixed-mode adsorption of complex organic molecules. |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Reactivity and Unconventional Reaction Pathways

Currently, there is a lack of specific studies detailing the novel reactivity and unconventional reaction pathways of 4-Diethoxyphosphorylphenol. Future research could focus on exploring its participation in reactions beyond standard transformations of phenols and phosphonates. For instance, investigations into its potential as a precursor in metal-catalyzed cross-coupling reactions could unveil new synthetic routes to more complex functionalized organophosphorus compounds. The interplay between the phenolic hydroxyl group and the diethoxyphosphoryl moiety might lead to unique reactivity under specific conditions, a hypothesis that warrants experimental validation.

Development of Highly Stereoselective Synthetic Methods

The development of stereoselective synthetic methods for derivatives of this compound remains an unaddressed area. The phosphorus atom in related compounds can be a stereocenter, and the synthesis of enantiomerically pure P-chiral organophosphorus compounds is a significant challenge in synthetic chemistry. Future research could aim to develop catalytic asymmetric methods for the synthesis of chiral derivatives of this compound. Such methods would be invaluable for investigating the stereochemistry-dependent properties and biological activities of these potential new chemical entities.

Advanced Applications in Interdisciplinary Fields (e.g., Bioelectronics, Sensors)

The potential applications of this compound in interdisciplinary fields such as bioelectronics and sensors are yet to be explored. Phosphorylated compounds, in general, have been investigated for their roles in these areas. For example, the phosphate (B84403) group can be used as a recognition element in biosensors for enzymes like phosphatases. Future studies could investigate whether this compound or its derivatives can be incorporated into polymer backbones to create novel conductive materials or if they can be functionalized onto electrode surfaces to act as specific probes for biological analytes.

Comprehensive Structure-Activity Relationship Studies for Biological Relevance

There is no available data on the biological relevance or structure-activity relationships (SAR) of this compound. A foundational step for future research would be to screen this compound for various biological activities. Should any activity be identified, comprehensive SAR studies would be crucial. This would involve the synthesis of a library of analogues with systematic modifications to both the phenolic ring and the phosphoryl group to understand how these structural changes impact biological function. Such studies are fundamental for the rational design of new therapeutic agents or biological probes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) in the design and synthesis of this compound and its derivatives is a forward-looking prospect. While AI and ML are being increasingly used in chemistry for predicting molecular properties, reaction outcomes, and retrosynthetic pathways, these tools have not been specifically applied to this compound. In the future, as more data on organophosphorus compounds become available, ML models could be trained to predict the properties and synthetic accessibility of novel this compound derivatives, thereby accelerating the discovery and development process.

Due to the absence of specific research on this compound, no data tables with detailed research findings can be provided. Similarly, a table of mentioned compounds cannot be generated as the discussion is prospective and does not refer to specific derivatives that have been synthesized or studied.

Q & A

Basic: What are the standard synthetic routes for 4-diethoxyphosphorylphenol, and how are reaction conditions optimized for yield?

The synthesis of this compound typically involves the phosphorylation of phenolic derivatives using diethyl phosphite. A common method employs palladium catalysts (e.g., Pd(OAc)₂) in the presence of a base (e.g., Na₂CO₃) and an organic solvent (e.g., toluene) at elevated temperatures (80–100°C) . Optimization focuses on controlling stoichiometry, reaction time, and catalyst loading. For instance, excess diethyl phosphite (1.2–1.5 equivalents) improves phosphorylation efficiency, while inert atmospheres (N₂/Ar) minimize oxidation side reactions. Post-synthesis, purification via silica gel chromatography or recrystallization ensures >95% purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Key techniques include:

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the diethoxyphosphoryl group .

- ¹H NMR : Ethoxy groups appear as quartets (δ 1.2–1.4 ppm, CH₃) and triplets (δ 4.0–4.2 ppm, CH₂), while aromatic protons resonate at δ 6.8–7.5 ppm .

- IR Spectroscopy : Strong P=O stretching at 1250–1280 cm⁻¹ and P-O-C absorptions at 1020–1050 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ or [M+Na]⁺ peaks validate the molecular formula (e.g., C₁₁H₁₅O₅P) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural validation of this compound derivatives?

Discrepancies often arise from impurities or stereochemical variations. Methodological steps include:

Cross-Validation : Compare data with computational predictions (e.g., DFT-based NMR chemical shift calculations).

Alternative Techniques : Use HSQC/HMBC NMR to assign ambiguous proton-carbon correlations or X-ray crystallography for absolute configuration .

Controlled Degradation Studies : Hydrolyze the phosphoryl group (e.g., using HCl/MeOH) and analyze fragments via LC-MS to confirm backbone integrity .

Advanced: What strategies improve the regioselectivity of electrophilic substitution reactions on the aromatic ring of this compound?

The electron-withdrawing phosphoryl group directs electrophiles to the meta position. To enhance selectivity:

- Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to stabilize transition states during nitration or halogenation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase electrophile reactivity, reducing para-substitution byproducts.

- Protecting Groups : Temporarily protect the phenolic -OH (e.g., as a silyl ether) to redirect electrophiles, followed by deprotection .

Basic: What are the documented biological applications of this compound in antimicrobial research?

Preliminary studies highlight its role as a scaffold for antimicrobial agents. For example:

- Structure-Activity Relationships (SAR) : Modifying the ethoxy groups or introducing halogens (e.g., Cl, Br) enhances activity against Gram-positive bacteria (e.g., S. aureus MIC: 8–16 µg/mL) .

- Synergistic Combinations : Co-administration with β-lactam antibiotics disrupts bacterial cell wall synthesis pathways .

Advanced: How can researchers mitigate challenges in scaling up this compound synthesis while maintaining cost-efficiency and sustainability?

Lab-to-pilot scale transitions require:

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching and costs .

- Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity and easier recycling .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction times (from 12 h to 2–3 h) and improving yields (>85%) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Critical measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., phosphine oxides).

- Waste Disposal : Neutralize acidic/basic residues before transferring to designated hazardous waste containers .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of this compound-based enzyme inhibitors?

Methodology involves:

Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .

QM/MM Calculations : Assess transition states for phosphorylation reactions to optimize inhibitor kinetics.

ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity early in design .

Basic: What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic and degrades under UV light or prolonged heat (>40°C). Recommended storage:

- Short-Term : Desiccated at –20°C in amber vials.

- Long-Term : Argon-sealed ampules with molecular sieves to prevent hydrolysis .

Advanced: How do steric and electronic effects of substituents influence the coordination chemistry of this compound as a ligand?

The phosphoryl group acts as a monodentate ligand, but substituents alter metal-binding behavior:

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on P, enhancing affinity for soft metals (e.g., Pd²⁺, Pt²⁺) .

- Bulky Substituents : Ortho-alkyl groups reduce ligand flexibility, favoring tetrahedral over square-planar geometries in complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.